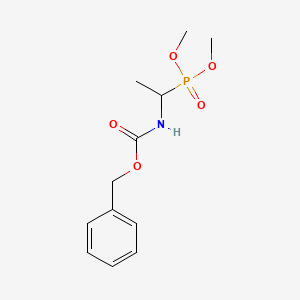
2-(Benzyl(1-benzylpyrrolidin-3-yl)amino)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Benzyl(1-benzylpyrrolidin-3-yl)amino)acetic acid is a complex organic compound with the molecular formula C20H24N2O2 It is characterized by the presence of a benzyl group attached to a pyrrolidine ring, which is further connected to an amino acetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Benzyl(1-benzylpyrrolidin-3-yl)amino)acetic acid typically involves multi-step organic reactions. One common method starts with the preparation of 1-benzylpyrrolidine, which is then subjected to a series of reactions to introduce the benzyl and amino acetic acid groups. The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize yield and minimize waste, making the production process more efficient and cost-effective.
Chemical Reactions Analysis
Types of Reactions
2-(Benzyl(1-benzylpyrrolidin-3-yl)amino)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The benzyl and pyrrolidine groups can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
2-(Benzyl(1-benzylpyrrolidin-3-yl)amino)acetic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(Benzyl(1-benzylpyrrolidin-3-yl)amino)acetic acid involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 1-Benzylpyrrolidine-3-carboxylic acid
- 2-(Benzylamino)acetic acid
- 1-Benzyl-3-pyrrolidinylacetic acid
Uniqueness
2-(Benzyl(1-benzylpyrrolidin-3-yl)amino)acetic acid is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties. Its combination of benzyl, pyrrolidine, and amino acetic acid groups makes it a versatile compound with diverse applications.
Properties
Molecular Formula |
C20H24N2O2 |
|---|---|
Molecular Weight |
324.4 g/mol |
IUPAC Name |
2-[benzyl-(1-benzylpyrrolidin-3-yl)amino]acetic acid |
InChI |
InChI=1S/C20H24N2O2/c23-20(24)16-22(14-18-9-5-2-6-10-18)19-11-12-21(15-19)13-17-7-3-1-4-8-17/h1-10,19H,11-16H2,(H,23,24) |
InChI Key |
FUQOQTVKLAIZSW-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CC1N(CC2=CC=CC=C2)CC(=O)O)CC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-[(5Z)-4-oxo-5-(pyridin-3-ylmethylidene)-2-thioxo-1,3-thiazolidin-3-yl]benzoic acid](/img/structure/B12849452.png)

![2-Methyl-2,3-dihydro-6h-[1,4]dioxino[2,3-c]pyrrole-5,7-dicarboxylic acid hydrate](/img/structure/B12849501.png)
![N1-[(1-Methyl-1H-pyrrol-2-YL)carbonyl]-2-chloroethanehydrazonamide](/img/structure/B12849510.png)
